REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>CO>[O:12]1[CH2:13][CH2:14][N:9]([C:6]2[C:7]([N:9]3[CH2:14][CH2:13][O:12][CH2:11][CH2:10]3)=[CH:8][C:1](=[O:2])[C:3](=[O:4])[CH:5]=2)[CH2:10][CH2:11]1
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Name
|
|
Quantity
|
99 g
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Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
cupric acetate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Air was bubbled through the reaction solution for about 9 hours
|
Duration
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9 h
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
WASH
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Details
|
the solid was washed with methanol (1.5 l) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
O1CCN(CC1)C1=CC(C(C=C1N1CCOCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |